molecular formula C10H20N2O4S B13540791 tert-Butyl 3-sulfamoylpiperidine-1-carboxylate

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate

Cat. No.: B13540791
M. Wt: 264.34 g/mol
InChI Key: SCXXNCYVUUIURI-UHFFFAOYSA-N
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Description

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H20N2O4S. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-sulfamoylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It can serve as a model compound for understanding the interactions between sulfonamides and biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Sulfonamide derivatives have been shown to possess antibacterial, antifungal, and anti-inflammatory properties, making this compound a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of a wide range of products .

Mechanism of Action

The mechanism of action of tert-Butyl 3-sulfamoylpiperidine-1-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antibacterial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 3-sulfamoylpiperidine-1-carboxylate lies in its sulfonamide group, which imparts distinct chemical and biological properties. This group allows the compound to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot .

Properties

IUPAC Name

tert-butyl 3-sulfamoylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXXNCYVUUIURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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